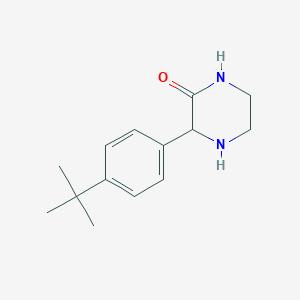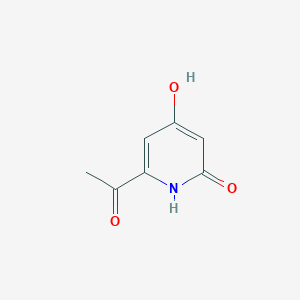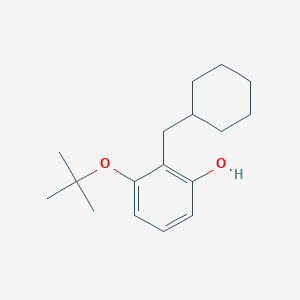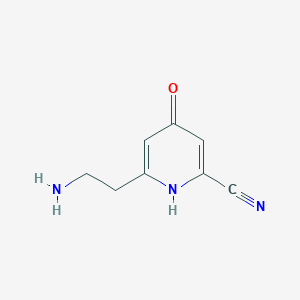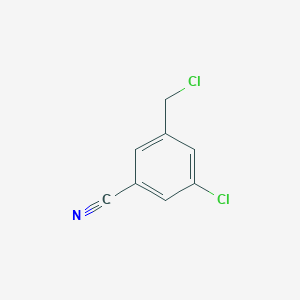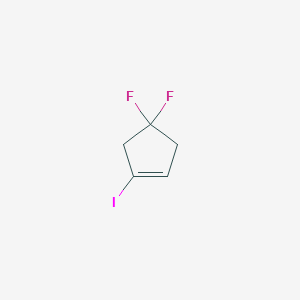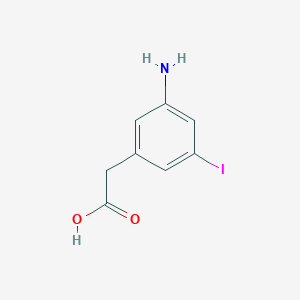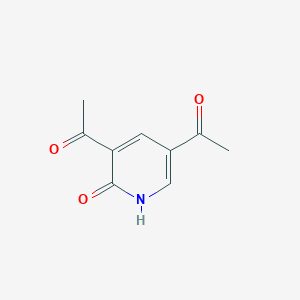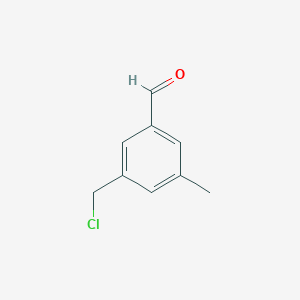
3-(Chloromethyl)-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-methylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chloromethyl group at the third position and a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Chloromethyl)-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-methylbenzaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions:
Oxidation: 3-(Chloromethyl)-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(Chloromethyl)-5-methylbenzoic acid.
Reduction: 3-(Chloromethyl)-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
3-(Chloromethyl)-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry:
In the materials science field, this compound can be used in the production of polymers and resins. Its functional groups allow for cross-linking reactions, enhancing the mechanical properties of the resulting materials.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon more electrophilic.
類似化合物との比較
3-(Chloromethyl)benzaldehyde: Lacks the methyl group at the fifth position.
5-Methylbenzaldehyde: Lacks the chloromethyl group.
3-(Chloromethyl)-4-methylbenzaldehyde: The methyl group is at the fourth position instead of the fifth.
Uniqueness:
3-(Chloromethyl)-5-methylbenzaldehyde is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis
特性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
3-(chloromethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,5H2,1H3 |
InChIキー |
BSQUBHYYCRTJSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




